

Phenyltrimethylammonium cation structure and reactivity

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Phenyltrimethylammonium**

Cat. No.: **B184261**

[Get Quote](#)

An In-depth Technical Guide to the Structure and Reactivity of the **Phenyltrimethylammonium** Cation

For Researchers, Scientists, and Drug Development Professionals

Abstract

The **phenyltrimethylammonium** cation is a quaternary ammonium ion with significant applications in organic synthesis and various industrial processes. Its unique structure, combining a positively charged nitrogen center, three methyl groups, and a phenyl ring, imparts a range of useful chemical properties. This guide provides a comprehensive overview of the cation's structure, physicochemical properties, and diverse reactivity. Key applications, including its role as a phase-transfer catalyst, its utility in forming stable brominating agents, and its function as a selective methylating agent, are discussed in detail. This document also includes structured data tables for easy reference and detailed experimental protocols for the synthesis and application of its derivatives.

Structure and Physicochemical Properties

The **phenyltrimethylammonium** cation consists of a central nitrogen atom covalently bonded to three methyl groups and one phenyl group, resulting in a permanent positive charge on the nitrogen atom.^[1] This quaternary ammonium structure is the foundation of its chemical behavior. The IUPAC name for this cation is trimethyl(phenyl)azanium.^[2] It is typically used

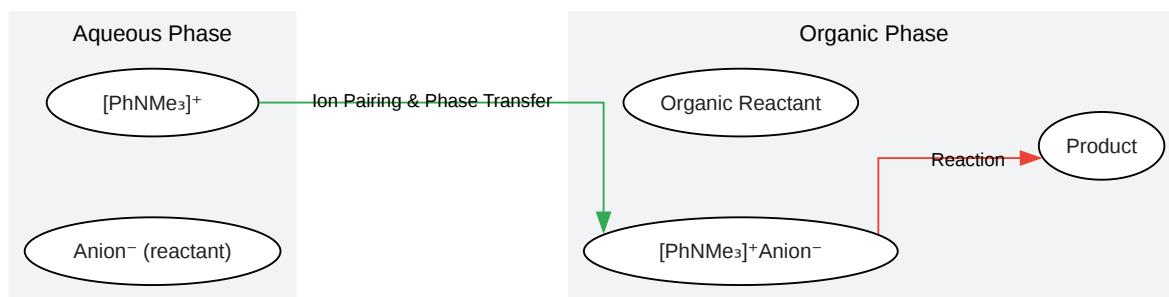
and supplied as a salt with various counterions, such as chloride, bromide, iodide, or tribromide.

The fundamental structure features a tetrahedral geometry around the central nitrogen atom, as predicted by VSEPR theory, with the four organic groups at the vertices.^{[3][4][5]} The presence of the lipophilic phenyl and methyl groups combined with the hydrophilic charged center allows it to act as a surfactant and phase-transfer catalyst.^{[6][7]}

Physicochemical Data of Phenyltrimethylammonium Salts

The properties of **phenyltrimethylammonium** compounds are largely dependent on the associated counterion. A summary of key quantitative data for common salts is presented below.

Property	Phenyltrimethylammonium Chloride	Phenyltrimethylammonium Bromide	Phenyltrimethylammonium Iodide	Phenyltrimethylammonium Tribromide
CAS Number	138-24-9 ^{[8][9]}	16056-11-4 ^[6]	98-04-4 ^[8]	4207-56-1 ^[10] ^[11]
Molecular Formula	C ₉ H ₁₄ ClN ^[8]	C ₉ H ₁₄ BrN ^[6]	C ₉ H ₁₄ IN	C ₉ H ₁₄ Br ₃ N ^[11]
Molecular Weight	171.67 g/mol ^[9]	216.12 g/mol ^[6]	263.12 g/mol	375.93 g/mol ^[11]
Appearance	White crystalline powder ^{[7][8]}	White to off-white crystalline solid ^[6]	Not specified	Orange, crystalline solid ^[1]
Melting Point	240-244 °C ^[8]	Not specified	Not specified	113-115 °C ^[11] ^[12]
Solubility	Freely soluble in water ^[7]	Soluble in polar solvents (water, alcohols) ^[6]	Not specified	Soluble in THF (630 g/L at 20°C) ^[12]


Reactivity and Synthetic Applications

The reactivity of the **phenyltrimethylammonium** cation is multifaceted, stemming from both the charged ammonium center and the aromatic phenyl ring.

Phase-Transfer Catalysis

Phenyltrimethylammonium salts, particularly the chloride (PTMAC), are highly effective phase-transfer catalysts.^[1] They facilitate reactions between reactants located in immiscible phases (e.g., an aqueous phase and an organic phase).

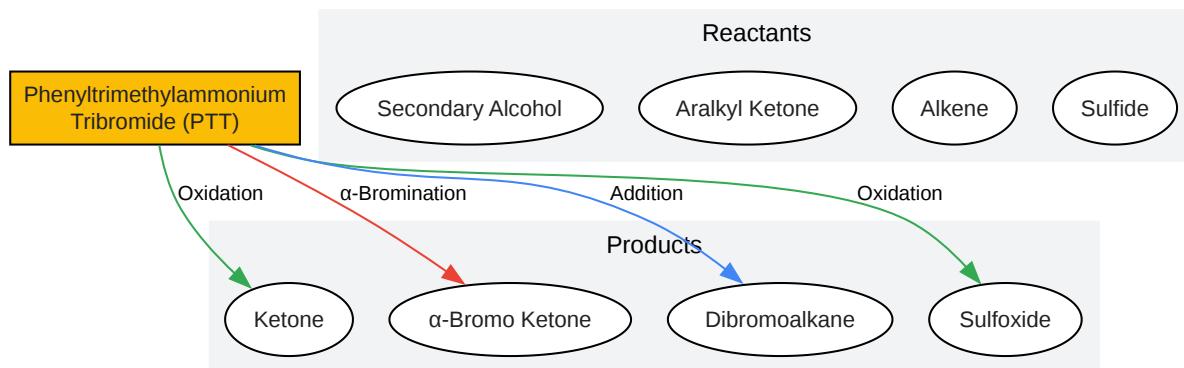
The mechanism involves the **phenyltrimethylammonium** cation pairing with an anionic reactant in the aqueous phase. The resulting ion pair possesses sufficient lipophilicity, conferred by the phenyl and methyl groups, to migrate into the organic phase where the reaction can proceed.^[1] This has been shown to be more efficient than catalysis with simple tetraalkylammonium salts for reactions like the alkylation of phenols.^[1]

[Click to download full resolution via product page](#)

Caption: Mechanism of phase-transfer catalysis by the **phenyltrimethylammonium** cation.

Electrophilic Aromatic Substitution

The trimethylammonium group ($-\text{N}(\text{CH}_3)_3^+$) is a powerful electron-withdrawing group due to its positive charge. This has two main consequences for electrophilic substitution on the attached phenyl ring:


- Deactivation: The group strongly deactivates the aromatic ring, making it significantly less reactive towards electrophiles compared to benzene.
- Meta-Directing: The deactivating effect is most pronounced at the ortho and para positions, leading to preferential substitution at the meta position.[\[1\]](#)

Phenyltrimethylammonium Tribromide (PTT) in Synthesis

One of the most important applications of this cation is as a precursor to **phenyltrimethylammonium** tribromide (PTT or PTAB). PTT is a stable, non-volatile, orange crystalline solid that serves as a safe and convenient source of bromine for various chemical transformations.[\[1\]](#)[\[10\]](#) It is often preferred over hazardous liquid bromine.

PTT is a versatile and selective reagent for:

- Selective α -Bromination of Ketones: It can selectively brominate the α -position of aralkyl ketones, whereas molecular bromine might lead to a mixture of products including ring bromination.[\[12\]](#)
- Oxidation Reactions: PTT is an effective oxidizing agent. It can chemoselectively oxidize secondary alcohols to ketones, sulfides to sulfoxides, and can be used in the oxidative ring-opening of certain furans.[\[13\]](#)[\[14\]](#)[\[15\]](#)
- Addition to Alkenes: It performs the 1,2-addition of bromine across double bonds.[\[10\]](#)
- Other Reactions: PTT also catalyzes the aziridination of alkenes and participates in the coupling reaction of CO_2 and epoxides to form cyclic carbonates.[\[13\]](#)[\[14\]](#)[\[15\]](#)

[Click to download full resolution via product page](#)

Caption: Key synthetic applications of **phenyltrimethylammonium** tribromide (PTT).

N-Methylating Agent

Recent studies have highlighted the use of **phenyltrimethylammonium** iodide (PhMe_3NI) as a safe, non-toxic, and easy-to-handle solid reagent for the highly selective N-methylation of amides and indoles.[16] This method is noted for its excellent monoselectivity, high yields, and tolerance of various functional groups, making it suitable for late-stage methylation in drug development.[16]

Experimental Protocols

The following protocols are adapted from established procedures and are intended for use by trained professionals in a suitable laboratory setting.

Synthesis of Phenyltrimethylammonium Sulfomethylate

This procedure describes the synthesis of a precursor salt for PTT. Caution: Dimethyl sulfate is highly toxic and should be handled with extreme care in a well-ventilated fume hood.

Materials:

- N,N-dimethylaniline (freshly distilled, 0.205 mole)

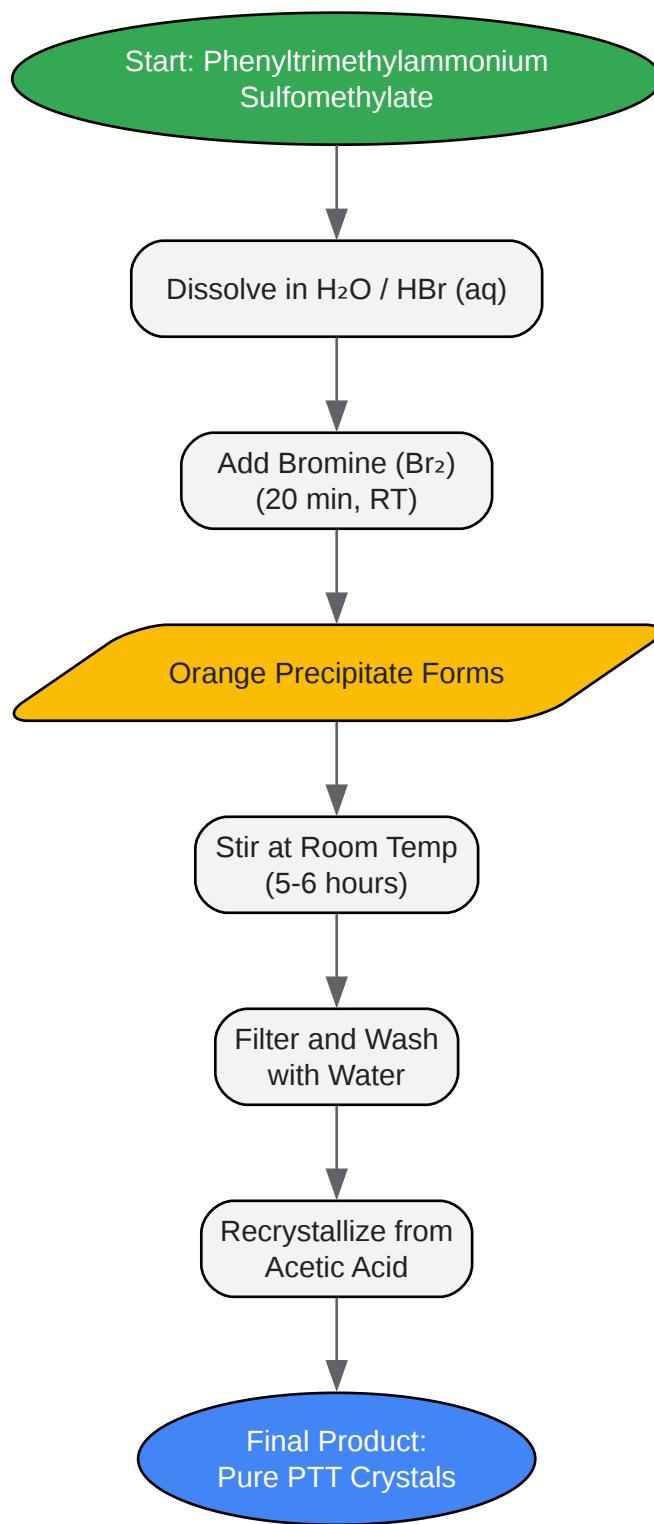
- Toluene (dry, 100 mL)
- Dimethyl sulfate (distilled, 0.20 mole)

Procedure:

- In a 250-mL Erlenmeyer flask equipped with a magnetic stirrer and thermometer, dissolve N,N-dimethylaniline in 100 mL of toluene.
- Stir the solution and heat to approximately 40°C.
- Stop heating and add dimethyl sulfate via an addition funnel over 20 minutes. The product will begin to crystallize.
- The temperature will rise slowly to near 50°C over the next hour. Allow the reaction to proceed at ambient temperature for 1.5 hours after the addition is complete.
- Heat the mixture on a steam bath for one hour.
- Cool the mixture. Filter the crystalline **phenyltrimethylammonium** sulfomethylate, wash with 20 mL of dry toluene, and dry under vacuum.
- Expected yield: 89–94%.[\[12\]](#)

Synthesis of Phenyltrimethylammonium Tribromide (PTT)

Caution: Bromine and hydrobromic acid are corrosive and toxic. Handle in a fume hood.


Materials:

- **Phenyltrimethylammonium** sulfomethylate (0.040 mole)
- 48% Hydrobromic acid (10 mL)
- Water (10 mL)
- Bromine (0.049 mole)

- Acetic acid (for recrystallization)

Procedure:

- In a 125-mL Erlenmeyer flask with a magnetic stirrer, dissolve the **phenyltrimethylammonium** sulfomethylate in a mixture of 10 mL of 48% hydrobromic acid and 10 mL of water.
- While stirring, add bromine from a dropping funnel over 20 minutes. An orange-yellow precipitate will form immediately.
- Stir the resulting slurry at room temperature for 5–6 hours.
- Filter the product (PTT), wash with approximately 10 mL of water, and air-dry in a fume hood.
- Recrystallize the crude PTT from acetic acid to obtain pure orange crystals.
- Expected yield: 86–93%.[\[12\]](#)

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Phenyltrimethylammonium chloride | 138-24-9 | Benchchem [benchchem.com]
- 2. Phenyltrimethylammonium | C9H14N+ | CID 15914 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. youtube.com [youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. CAS 16056-11-4: Phenyltrimethylammonium bromide [cymitquimica.com]
- 7. adpharmachem.com [adpharmachem.com]
- 8. Page loading... [wap.guidechem.com]
- 9. Phenyltrimethylammonium chloride | C9H14N.Cl | CID 67309 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. nbinfo.com [nbinfo.com]
- 11. Phenyltrimethylammonium Perbromide (PTAB) [commonorganicchemistry.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. thieme-connect.com [thieme-connect.com]
- 16. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [Phenyltrimethylammonium cation structure and reactivity]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b184261#phenyltrimethylammonium-cation-structure-and-reactivity>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com